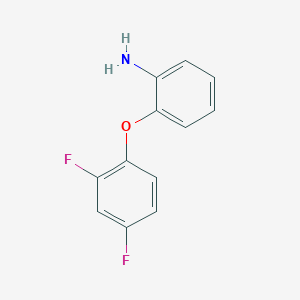

2-(2,4-Difluorophenoxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F2NO |

|---|---|

Molecular Weight |

221.2 g/mol |

IUPAC Name |

2-(2,4-difluorophenoxy)aniline |

InChI |

InChI=1S/C12H9F2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 |

InChI Key |

FUGNNMFNVGKPOU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways Toward 2 2,4 Difluorophenoxy Aniline

Established Synthetic Routes to the Core 2-(2,4-Difluorophenoxy)aniline Scaffold

The construction of the this compound core relies on well-established chemical reactions that are fundamental to organic synthesis. These routes include nucleophilic aromatic substitution for the creation of the ether bond, reductive processes to form the aniline (B41778) group, and modern coupling reactions that offer alternative strategies.

Nucleophilic Aromatic Substitution Reactions for Aryl Ether Formation

A primary and traditional method for constructing the aryl ether bond in this compound is through nucleophilic aromatic substitution (SNA r). This reaction typically involves the coupling of an aryl halide with a phenoxide. In the context of this specific synthesis, a common approach is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction joins an aryl halide with an alcohol. For the synthesis of a precursor to the target molecule, 2,4-difluorophenol can be reacted with a suitably activated aryl halide, such as 2-nitrochlorobenzene. The electron-withdrawing nitro group on 2-nitrochlorobenzene activates the halide for nucleophilic displacement by the 2,4-difluorophenoxide ion.

The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern iterations of this reaction utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions. For instance, the synthesis of a related compound, p-nitrophenyl phenyl ether, is achieved by reacting 4-chloronitrobenzene with phenol in the presence of a copper catalyst. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst | Product |

| 2-Nitrochlorobenzene | 2,4-Difluorophenol | Copper | 2-(2,4-Difluorophenoxy)-1-nitrobenzene |

| 4-Chloronitrobenzene | Phenol | Copper | p-Nitrophenyl phenyl ether wikipedia.org |

This table illustrates typical starting materials for the synthesis of the diaryl ether precursor to this compound via nucleophilic aromatic substitution.

Reductive Transformations for Aniline Moiety Generation

Once the diaryl ether precursor, 2-(2,4-difluorophenoxy)-1-nitrobenzene, is synthesized, the next critical step is the reduction of the nitro group to an amine, yielding the final this compound. This transformation is a common and well-understood process in organic chemistry with several reliable methods available.

Catalytic hydrogenation is a widely used and efficient method for this reduction. quora.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. quora.com Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose, often leading to high yields and clean reactions. google.comgoogle.com Other catalysts such as Raney nickel, platinum, or rhodium can also be effective. google.comresearchgate.net The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

Another common method for the reduction of nitroarenes is the use of metals in acidic media. chemguide.co.uk A classic example is the reaction with tin (Sn) and concentrated hydrochloric acid (HCl). chemguide.co.uk Iron (Fe) in the presence of acetic acid or hydrochloric acid is also a popular and more environmentally benign choice. youtube.com

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent/Catalyst | Conditions | Substrate | Product |

| H₂/Pd-C | Hydrogen atmosphere, solvent (e.g., ethanol) | 2-(2,4-Difluorophenoxy)-1-nitrobenzene | This compound |

| Sn/HCl | Heat | Nitrobenzene | Aniline chemguide.co.uk |

| Fe/HCl or Fe/CH₃COOH | Heat | Nitrobenzene | Aniline youtube.com |

| Raney Nickel | Hydrogen atmosphere | Nitrobenzene | Aniline researchgate.net |

This table summarizes various effective methods for the reduction of the nitro group to form the aniline moiety.

Coupling Reactions in Phenoxy Aniline Synthesis

Modern synthetic organic chemistry offers powerful alternatives to classical methods through the use of palladium- and copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgopenochem.org This reaction can be employed to directly couple an aryl halide or triflate with an amine. In the context of this compound synthesis, this could involve reacting 2-bromoaniline with 2,4-difluorophenol in the presence of a palladium catalyst and a suitable ligand. The development of specialized bulky, electron-rich phosphine ligands (such as XPhos and SPhos) has greatly expanded the scope and efficiency of this reaction. youtube.com

Copper-catalyzed coupling reactions, which are mechanistically related to the Ullmann condensation, also provide a viable route. researchgate.net These reactions, often referred to as Ullmann-type or Goldberg reactions, can form C-N or carbon-oxygen (C-O) bonds. wikipedia.org For example, a copper(I) catalyst, often in conjunction with a ligand like phenanthroline, can facilitate the coupling of an aryl halide with an aniline. wikipedia.org These methods have seen significant improvements, allowing for milder reaction conditions compared to the traditional Ullmann reaction. researchgate.net

Table 3: Modern Coupling Reactions for C-N and C-O Bond Formation

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halide/triflate + Amine | C-N wikipedia.orgacsgcipr.org |

| Goldberg Reaction | Copper(I) with ligands (e.g., phenanthroline) | Aryl halide + Amine | C-N wikipedia.org |

| Ullmann Ether Synthesis | Copper | Aryl halide + Phenol | C-O wikipedia.org |

This table highlights key modern coupling reactions that can be strategically applied to the synthesis of the this compound scaffold.

Synthesis and Functionalization of Key Precursor Molecules

Derivatization of Fluorinated Phenols and Anilines

The starting materials for the synthesis of this compound, namely fluorinated phenols and anilines, can be sourced commercially or synthesized and further functionalized as needed. 2,4-Difluorophenol is a key building block. sigmaaldrich.comnih.gov Its synthesis and derivatization are important for introducing the difluorophenoxy moiety. For example, the hydroxyl group of 2,4-difluorophenol can be converted to a better nucleophile (phenoxide) under basic conditions for subsequent reactions.

Similarly, the aniline portion of the target molecule often originates from a precursor like 2-nitroaniline or 2-aminophenol. 2-Nitroaniline is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia. wikipedia.orgchempanda.com Direct nitration of aniline is generally not an efficient method for producing 2-nitroaniline due to the formation of the anilinium ion and the production of multiple isomers. hopemaxchem.com To achieve better selectivity, the amino group of aniline can be protected, for instance, by acetylation to form acetanilide, before the nitration step. hopemaxchem.com This directs the nitration primarily to the para position, with some ortho product being formed.

Selective Introduction of the 2,4-Difluorophenoxy Substituent

The regioselective introduction of the 2,4-difluorophenoxy group is a critical step in the synthesis. In the nucleophilic aromatic substitution pathway, the reaction between 2,4-difluorophenol and an activated aryl halide like 2-nitrochlorobenzene ensures the correct placement of the substituent. The nitro group at the ortho position to the chlorine atom strongly activates the ring for nucleophilic attack, facilitating the formation of the desired ether linkage at the correct position.

In strategies employing modern coupling reactions, the selectivity is dictated by the starting positions of the functional groups on the precursors. For instance, in a Buchwald-Hartwig C-O coupling approach, the use of 2-bromoaniline and 2,4-difluorophenol would directly lead to the desired connectivity. The choice of catalyst and ligand system is crucial for achieving high efficiency and selectivity in these coupling reactions. The development of directed nucleophilic aromatic substitution (dSNAr) reactions also offers a potential pathway for regioselective synthesis, where a directing group can guide the substitution to a specific position on the aromatic ring.

Optimization of Synthetic Protocols

The efficient synthesis of this compound relies on the strategic formation of a diaryl ether linkage (a carbon-oxygen bond) and a diarylamine structure (a carbon-nitrogen bond). The optimization of these key bond-forming reactions is paramount for developing scalable, high-yielding, and cost-effective manufacturing processes. Modern synthetic chemistry offers a range of sophisticated catalytic systems and advanced process technologies to achieve these goals.

Catalytic Systems for Carbon-Oxygen and Carbon-Nitrogen Bond Formation

The construction of the diaryl ether and diarylamine moieties in molecules like this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. nih.govwikipedia.org The optimization of these protocols involves the careful selection of catalysts, ligands, bases, and reaction conditions to maximize yield and purity while minimizing reaction times and temperatures.

Ullmann-Type Condensation:

The Ullmann condensation is a classic method for forming C-O and C-N bonds, traditionally using stoichiometric amounts of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern iterations have seen significant improvements through the development of catalytic systems that operate under milder conditions. researchgate.net These systems often employ copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand and a base. organic-chemistry.orgchemeurope.com The use of nano-sized metal catalysts, such as copper oxide nanoparticles (CuO NPs), has also gained attention due to their high surface-area-to-volume ratio, which can lead to enhanced reactivity and allow for ligand-free conditions. nih.govresearchgate.netnih.gov The choice of base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for facilitating the deprotonation of the phenol or amine nucleophile. organic-chemistry.org

Key research findings in Ullmann-type reactions indicate that the reactivity of aryl halides follows the order I > Br >> Cl. nih.gov Electron-withdrawing groups on the aryl halide can activate the substrate, while electron-donating groups on the phenol generally lead to better yields in C-O coupling reactions. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the synthesis of C-N bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance, often proceeding under significantly milder conditions than the Ullmann reaction. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand coordinated to the palladium center. nih.gov Early systems used monodentate phosphines, but the development of bulky, electron-rich mono- and bidentate phosphine ligands has dramatically expanded the reaction's scope and efficiency. wikipedia.org Ligands such as X-Phos and BINAP are commonly used, and their steric and electronic properties are fine-tuned to promote the key steps of the catalytic cycle. wikipedia.orgbeilstein-journals.org The selection of a suitable base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu), is also critical for the reaction's success. beilstein-journals.org

Below is a table summarizing various catalytic systems applicable to the C-O and C-N bond formations relevant to the synthesis of this compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann C-O Coupling | CuI / Fe(acac)₃ | None | K₂CO₃ | N/A | N/A | Very Good | organic-chemistry.org |

| Ullmann C-O Coupling | CuO NPs | None | Cs₂CO₃ | DMSO | 110 | Fair to Good | nih.gov |

| Ullmann-type C-N Coupling (Goldberg Reaction) | CuI | Phenanthroline | KOH | N/A | High | Good | wikipedia.orgchemeurope.com |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ | 1,3-dialkylimidazolinium salt | NaH | N/A | N/A | Efficient | organic-chemistry.org |

| Buchwald-Hartwig C-N Amination | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 150 (Microwave) | Good to Excellent | beilstein-journals.org |

| Buchwald-Hartwig C-N Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High | wikipedia.org |

Advanced Synthetic Techniques (e.g., Flow Chemistry, Continuous Processes)

Beyond the optimization of reaction components, the adoption of advanced manufacturing technologies offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing, providing enhanced control, safety, and efficiency. uc.pt

In a flow chemistry setup, reagents are continuously pumped through a network of tubes or channels, where they mix and react. uc.pt This approach offers several key benefits over batch production:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for highly efficient heat transfer, enabling precise temperature control and mitigating the risk of thermal runaways in highly exothermic reactions. uc.pt

Improved Process Control and Reproducibility: Flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher reproducibility and product quality. uc.ptwhiterose.ac.uk

Increased Efficiency and Scalability: The optimization of a flow process can be achieved rapidly by varying parameters in real-time. whiterose.ac.uk Scaling up production is typically achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. uc.pt

Access to Novel Reaction Conditions: Flow reactors can safely operate at temperatures and pressures that are inaccessible in standard batch equipment, potentially enabling new reaction pathways and improving reaction rates. allfordrugs.com

The synthesis of complex molecules often involves multiple steps. Flow chemistry enables the "telescoping" of these steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification procedures. nih.gov This approach significantly reduces manufacturing time, solvent waste, and operational costs. For instance, multi-step syntheses of pharmaceutical compounds like Imatinib have been successfully demonstrated in a fully integrated continuous flow process, incorporating C-N cross-coupling reactions. nih.gov

The table below contrasts the characteristics of traditional batch processing with continuous flow chemistry for the types of reactions involved in synthesizing this compound.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processes |

|---|---|---|

| Reaction Scale | Defined by vessel volume | Defined by flow rate and run time (scalable) |

| Heat Transfer | Limited by surface-area-to-volume ratio; can be inefficient | Excellent; high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent | Rapid and efficient due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials and exotherms | Inherently safer due to small reactor volumes and superior temperature control uc.pt |

| Process Control | Parameters can vary within the vessel | Precise control over residence time, temperature, and stoichiometry whiterose.ac.uk |

| Optimization | Time-consuming, requires multiple discrete experiments | Rapid, allows for automated self-optimization whiterose.ac.uk |

| Multi-step Synthesis | Requires isolation and purification at each step | Allows for "telescoping" of reaction steps without isolation nih.gov |

Reactivity Profiles and Derivatization Strategies of 2 2,4 Difluorophenoxy Aniline

Chemical Transformations of the Aniline (B41778) Functionality

The aniline portion of the molecule is characterized by the presence of an amino group (-NH₂) attached to a benzene ring. This group significantly influences the reactivity of the ring, making it amenable to a range of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions. Consequently, electrophiles will preferentially attack these sites.

In the case of 2-(2,4-Difluorophenoxy)aniline, the para position to the amino group is occupied by the phenoxy substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the amino group (positions 3 and 5). Common electrophilic aromatic substitution reactions applicable to anilines include halogenation, nitration, and sulfonation. For instance, bromination of aniline with bromine water typically results in the formation of a 2,4,6-tribromoaniline precipitate at room temperature. To achieve monosubstitution, the activating effect of the amino group often needs to be moderated, for example, by acetylation to form an acetanilide derivative prior to the substitution reaction.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position Relative to -NH₂ | Activating/Deactivating Effect | Expected Product(s) |

|---|---|---|

| Ortho (Position 3) | Activated | Major |

| Meta (Position 4) | - | Minor |

| Ortho (Position 5) | Activated | Major |

Oxidation and Reduction Pathways of the Amino Group

The amino group of this compound can undergo both oxidation and reduction, although the latter is not applicable as the nitrogen is already in its most reduced state in an amine. Oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield colored polymeric materials, while stronger oxidants can lead to the formation of nitroso, nitro, or even quinone-like structures. For instance, the oxidation of aniline can produce nitrobenzene, azoxybenzene, azobenzene, and other condensation products. The specific outcome for this compound would be influenced by the electronic effects of the difluorophenoxy substituent.

Conversely, the amino group can be formed via the reduction of a corresponding nitro group. The synthesis of 2,4-difluoroaniline (B146603), a related compound, is often achieved through the catalytic hydrogenation of 2,4-difluoronitrobenzene using catalysts like palladium on carbon. This pathway highlights a synthetic route to the aniline functionality.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing for reactions with electrophiles at the nitrogen center.

N-Alkylation involves the reaction of the aniline with alkyl halides or other alkylating agents. These reactions can proceed to give mono- and di-alkylated products. Various catalytic systems have been developed to control the degree of alkylation. For instance, visible-light-induced N-alkylation of anilines has been demonstrated with reagents like 4-hydroxybutan-2-one in the presence of ammonium bromide, avoiding the need for metal catalysts.

N-Acylation is the reaction of the aniline with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional groups. For example, the reaction of an aniline with an appropriate benzoyl chloride derivative is a key step in the synthesis of certain 4-anilinoquinazoline derivatives with potential biological activity.

Table 2: Common N-Alkylation and N-Acylation Reagents for Anilines

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide | N-Methylaniline |

| N-Alkylation | Alcohols | Methanol (with catalyst) | N-Methylaniline |

| N-Acylation | Acid Chlorides | Acetyl Chloride | Acetanilide |

Chemical Transformations of the Difluorophenoxy Moiety

The difluorophenoxy portion of the molecule consists of a 2,4-difluorophenyl group attached to the aniline ring via an ether linkage. This part of the molecule also offers sites for chemical modification.

Aromatic Substitution Reactions on the Difluorophenoxy Ring

The difluorophenoxy ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the ether oxygen. However, it is activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are good leaving groups, and their presence, particularly at the ortho and para positions to a potential site of nucleophilic attack, stabilizes the intermediate Meisenheimer complex.

Therefore, strong nucleophiles can displace one or both of the fluorine atoms on the difluorophenoxy ring. The regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions. For example, in the synthesis of certain heteroaryl-fused pyrazoles, 2,4-difluorophenoxide has been utilized as a leaving group in nucleophilic displacement reactions.

Modification of the Ether Linkage

The ether bond (C-O-C) in diaryl ethers is generally stable and requires harsh conditions to be cleaved. aksci.com Acid-catalyzed cleavage with strong acids like HBr or HI is a common method. aksci.com The mechanism can proceed via either an SN1 or SN2 pathway, depending on the nature of the groups attached to the oxygen. In the case of this compound, both attached carbons are sp² hybridized, which makes nucleophilic substitution at these carbons difficult. Therefore, cleavage of the ether linkage in this specific molecule would likely require forcing conditions.

Intermolecular Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For derivatives of this compound, these reactions offer a direct path to biaryl and vinyl-substituted analogues, significantly expanding the accessible chemical space.

Suzuki, Heck, and Other Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a highly versatile method for creating C-C bonds. nih.govresearchgate.net In the context of this compound, a halogenated version of the molecule (e.g., bromo- or iodo-substituted) can be coupled with various aryl or vinyl boronic acids or their esters. These reactions are prized for their mild conditions and tolerance of a wide range of functional groups. nih.gov Key components of a typical Suzuki reaction include a palladium catalyst, a base, and a suitable solvent.

The Heck reaction provides a method for the arylation or vinylation of alkenes. rug.nl This reaction typically involves an unsaturated halide reacting with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov For a halogenated this compound, the Heck reaction allows for the introduction of alkenyl substituents onto the aromatic rings, leading to the formation of stilbene-like structures. The reaction generally proceeds with high trans selectivity.

Other significant cross-coupling reactions include the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents), which provide alternative routes for C-C bond formation with distinct advantages in specific synthetic contexts.

Palladium-Catalyzed Coupling Reactions in Phenoxy Aniline Systems

Palladium catalysts are central to the functionalization of phenoxy aniline systems. nih.gov The catalytic cycle for most cross-coupling reactions, including Suzuki and Heck, generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. nih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., bromo-2-(2,4-difluorophenoxy)aniline), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation/Migratory Insertion : In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium complex. In the Heck reaction, the alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands for the palladium catalyst is critical for the reaction's success, influencing catalyst stability, activity, and selectivity. nih.gov Phosphine-based ligands, such as triphenylphosphine and bulky biarylphosphines, are commonly employed. nih.govnih.gov The selection of the base and solvent system is also crucial for optimizing reaction yields and minimizing side reactions.

The table below summarizes typical components used in palladium-catalyzed cross-coupling reactions relevant to the derivatization of phenoxy aniline systems.

| Component | Role | Examples |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes & Activates Catalyst | PPh₃, Biarylphosphines (e.g., SPhos, XPhos), Xantphos |

| Base | Activates Reagents, Neutralizes Acid | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N |

| Coupling Partner (Suzuki) | Source of Aryl/Vinyl Group | Arylboronic acids, Vinylboronic esters |

| Coupling Partner (Heck) | Alkene Substrate | Styrene, Acrylates |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, THF/Water mixtures |

Regioselectivity and Stereochemical Control in Derivatization

When derivatizing a multifunctional molecule like this compound, controlling the position of the new substituent (regioselectivity) and its three-dimensional orientation (stereoselectivity) is paramount.

Regioselectivity in electrophilic aromatic substitution is largely dictated by the electronic properties of the substituents already present on the aniline and phenoxy rings. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The difluorophenoxy group, being electron-withdrawing through induction but potentially electron-donating through resonance, has a more complex directing effect. The interplay between these groups, along with steric hindrance, will determine the final position of substitution. For instance, functionalization of the aniline ring is generally favored at the positions ortho and para to the strongly activating amino group, unless these positions are sterically hindered.

Stereochemical control becomes critical when new chiral centers are formed during the derivatization process. While the core this compound molecule is achiral, reactions on its derivatives can generate stereocenters. For example, in an intramolecular Heck reaction that forms a new ring, the stereochemistry of the product can be influenced by the reaction conditions and the use of chiral ligands on the palladium catalyst. rug.nl

The use of chiral auxiliaries represents another strategy for achieving stereochemical control. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. williams.eduscielo.org.mx After the desired stereoselective transformation, the auxiliary is removed. For example, if the amino group of this compound were to be acylated with a chiral carboxylic acid derivative (the auxiliary), subsequent reactions near the newly formed chiral center could proceed with a high degree of diastereoselectivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

The aniline (B41778) functional group of the molecule provides a reactive site for a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into larger, more complex molecular architectures. The difluorophenoxy moiety, on the other hand, imparts unique electronic properties and conformational constraints to the final products.

Table 1: Examples of Complex Molecules Synthesized Using 2-(2,4-Difluorophenoxy)aniline as an Intermediate

| Target Molecule Class | Synthetic Utility of this compound | Key Reactions Involved |

| Biologically Active Heterocycles | Introduction of the difluorophenoxy-aniline scaffold | Cyclization reactions, condensation reactions |

| Substituted Diphenylamines | Core structural component | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) |

| Polycyclic Aromatic Compounds | Building block for ring formation | Annulation reactions, intramolecular cyclizations |

Precursor for High-Performance Organic Materials (e.g., Polymers, Coatings)

The structural attributes of this compound make it an attractive monomer or precursor for the synthesis of high-performance organic materials, such as specialty polymers and protective coatings. The presence of fluorine atoms is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymeric materials.

While specific, large-scale industrial applications are not widely documented in publicly available literature, the potential for this compound in materials science is significant. For instance, it can be envisioned as a monomer in the production of polyamides or polyimides, where its incorporation could lead to materials with improved dielectric properties and resistance to harsh environmental conditions. In the realm of coatings, derivatives of this compound could be used to formulate surfaces with low surface energy, leading to water-repellent and anti-fouling properties.

Contribution to the Development of Novel Molecular Scaffolds and Libraries

In the field of medicinal chemistry and drug discovery, the development of novel molecular scaffolds and diverse chemical libraries is paramount for identifying new therapeutic agents. This compound provides a unique and valuable scaffold that can be systematically modified to generate a library of related compounds.

Through combinatorial chemistry approaches, the aniline nitrogen can be functionalized with a wide variety of substituents, while the aromatic rings can undergo further electrophilic or nucleophilic substitution reactions. This allows for the rapid generation of a multitude of distinct molecules, each with the potential for unique biological activity. The difluorophenoxy group serves as a key structural element that can influence the binding of these molecules to biological targets.

Methodological Advancements in Organic Reaction Development

The reactivity of this compound makes it a useful substrate for the development and optimization of new synthetic methodologies. Its participation in various coupling reactions, for example, can be used to test the efficacy and scope of new catalytic systems.

Key reactions where this compound could serve as a model substrate include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. Using this compound as the amine component can help in exploring the reactivity of electronically modified anilines and in optimizing reaction conditions for the synthesis of complex diarylamines.

Ullmann Condensation: A copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds, the Ullmann condensation can be employed to further functionalize the aniline nitrogen of this compound. Studying its reactivity in this context can lead to more efficient and milder methods for the synthesis of substituted phenoxy-anilines.

By serving as a test substrate in these and other reactions, this compound contributes to the broader advancement of synthetic organic chemistry, enabling the development of more robust and versatile chemical transformations.

Theoretical and Computational Chemistry Investigations of 2 2,4 Difluorophenoxy Aniline

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. cond-mat.de These calculations can determine properties such as molecular orbital energies, charge distributions, and electrostatic potentials, which collectively govern the molecule's reactivity and interactions. samipubco.com

Analysis of Fluorine and Phenoxy Substituent Effects on Electronic Properties

The electronic properties of 2-(2,4-difluorophenoxy)aniline are significantly influenced by its constituent parts: the aniline (B41778) ring, the phenoxy linker, and the two fluorine substituents.

Aniline Moiety : The amino (-NH₂) group on the aniline ring is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, making it highly reactive towards electrophiles. byjus.com

Fluorine Substituents : Fluorine is the most electronegative element, and its presence on the phenoxy ring has a strong electron-withdrawing inductive effect. emerginginvestigators.org This effect reduces the electron density of the phenoxy ring and, to a lesser extent, the aniline ring through the ether linkage. Computational studies on fluorinated aromatic compounds consistently show that fluorine substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance molecular stability. emerginginvestigators.orgchemrxiv.org

Phenoxy Group : The phenoxy group itself acts as a substituent on the aniline ring. The ether oxygen can donate electron density to the aniline ring via resonance, but this effect is tempered by the inductive withdrawal from the attached, fluorinated phenyl ring.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.15 | 0.15 | 5.30 |

| 2,4-Difluoroaniline (B146603) | -5.45 | -0.23 | 5.22 |

| This compound (Estimated) | -5.35 | -0.10 | 5.25 |

Theoretical Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can map out potential energy surfaces to predict the most likely pathways for chemical reactions. For this compound, a primary reaction of interest is electrophilic aromatic substitution on the electron-rich aniline ring. byjus.comallen.in

The -NH₂ group is a powerful ortho-, para-directing group, while the -O-(difluorophenyl) group at the 2-position is ortho-, para-directing but also deactivating. The directing effects are combined:

The position para to the -NH₂ group (position 5) is strongly activated.

The position ortho to the -NH₂ group (position 6) is also activated.

Position 4 is sterically hindered and electronically influenced by the adjacent ether linkage.

Theoretical models can calculate the activation energies for an electrophile attacking each possible site on the ring. The transition state for each pathway can be located and its energy calculated, allowing for a quantitative prediction of regioselectivity. Generally, the reaction pathway with the lowest activation energy barrier is the most favorable. For aniline itself, electrophilic substitution is so facile that it can lead to multiple substitutions. byjus.com The presence of the bulky and deactivating difluorophenoxy group in this compound would likely moderate this reactivity and enhance selectivity for the para position (position 5).

| Position on Aniline Ring | Directing Influence | Predicted Relative Activation Energy | Major/Minor Product |

|---|---|---|---|

| 5 (para to -NH₂) | Strongly Activating | Low | Major |

| 6 (ortho to -NH₂) | Activating | Medium | Minor |

| 3, 4 (meta to -NH₂) | Deactivated | High | Negligible |

Charge Distribution and Electrostatic Potential Analysis

The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which is valuable for predicting sites of electrophilic and nucleophilic attack. avogadro.ccresearchgate.net

In this compound, the MEP would show distinct regions of charge:

Negative Potential : The most negative regions (typically colored red) are expected around the highly electronegative fluorine and oxygen atoms, as well as on the nitrogen atom of the amino group due to its lone pair. researchgate.netthaiscience.info These sites are susceptible to electrophilic attack.

Positive Potential : Regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. wolfram.com

Aromatic Rings : The electron-rich aniline ring, particularly at the ortho and para positions relative to the amino group, would show a less negative potential compared to the nitrogen atom but more negative than the difluorinated ring, indicating its nucleophilic character. thaiscience.info

Analysis of the partial atomic charges, such as those derived from Mulliken population analysis, provides a quantitative, atom-centered view of the charge distribution. dergipark.org.tr These calculations would confirm the strong negative charge on the fluorine atoms and the polarization of the C-F, C-O, and N-H bonds.

| Atom | Expected Partial Charge (a.u.) | Rationale |

|---|---|---|

| Fluorine (F) | -0.35 to -0.45 | High electronegativity |

| Oxygen (O) | -0.50 to -0.60 | High electronegativity |

| Nitrogen (N) | -0.75 to -0.85 | High electronegativity, lone pair |

| Amine Hydrogens (H) | +0.30 to +0.40 | Bonded to electronegative N |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the larger-scale conformational and dynamic properties of molecules, particularly in different environments.

Conformational Analysis and Energy Landscapes

By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy landscape can be generated. chemrxiv.org This map reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states for converting between them. For molecules with linked phenyl rings, the most stable conformations typically adopt a twisted or skewed arrangement to minimize steric repulsion between the rings, rather than a fully planar structure. The presence of the ortho-substituent (the phenoxy group on the aniline ring) introduces significant steric constraints that dictate the preferred rotational angles.

| Dihedral Angle | Description | Expected Low-Energy Conformation | Rationale |

|---|---|---|---|

| C-C-O-C (τ₁) | Rotation of phenoxy group relative to aniline | Twisted (non-planar) | Minimizes steric clash between rings |

| C-O-C-C (τ₂) | Rotation of aniline group relative to ether oxygen | Twisted (non-planar) | Minimizes steric clash |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. researchgate.net An MD simulation of this compound, either in a vacuum or surrounded by solvent molecules, can reveal its dynamic nature. rsc.orgrsc.org

By placing the molecule in a simulation box filled with a solvent like water or a nonpolar solvent like hexane, one can study how the solvent organizes around the solute and how solvent interactions affect the molecule's conformation and flexibility. nih.govnih.gov For instance, in water, the polar -NH₂ group would form hydrogen bonds with surrounding water molecules, while the largely hydrophobic aromatic rings would favor interactions with nonpolar solvents. These simulations can be used to calculate properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and its structure. rsc.org

| Parameter | Example Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for atomic interactions |

| Solvent Model | TIP3P (Water), Hexane | To simulate the effect of the chemical environment |

| Temperature | 300 K | To simulate conditions at or near room temperature |

| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of molecular motions |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational strategies in modern drug design and discovery. nih.gov These methods aim to establish a correlation between the chemical structure of a compound and its biological activity, thereby enabling the prediction of the activity of novel molecules and the optimization of existing ones. rutgers.edu

The foundation of QSAR modeling lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties. jocpr.com Predictive models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For a compound like this compound, a diverse set of descriptors would be calculated to build a robust QSAR model.

The process typically involves:

Data Set Compilation : A series of molecules structurally related to this compound with experimentally determined biological activities is collected.

Descriptor Calculation : A wide array of molecular descriptors is calculated for each molecule in the series. These can be categorized as 1D, 2D, or 3D descriptors.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are employed to create a mathematical equation linking the descriptors to the biological activity. nih.govchalcogen.ro

Model Validation : The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

Commonly used molecular descriptors for developing such predictive models are summarized in the table below.

| Descriptor Category | Examples | Description |

| Physicochemical | SlogP, Molar Refractivity (MR) | Quantify lipophilicity and polarizability, influencing absorption and distribution. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic arrangement and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the molecule's electronic distribution and reactivity. |

| Steric/3D | van der Waals surface area, Molecular volume | Describe the size and shape of the molecule, which are crucial for receptor binding. |

By analyzing the contribution of different descriptors in the QSAR equation, researchers can gain insights into which molecular properties are most influential for the desired biological activity. jocpr.com This knowledge guides the rational design of new derivatives with potentially enhanced potency. nih.gov

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com It serves as a 3D abstract representation of the key interaction points between a ligand and its target receptor. frontiersin.org

A pharmacophore model for derivatives of this compound would typically be generated based on a set of known active compounds. The process involves aligning these molecules and identifying the common chemical features responsible for their activity. nih.gov These features are crucial for specific molecular interactions with a biological target.

Key pharmacophoric features include:

Hydrogen Bond Acceptors (HBA) : Atoms or groups that can accept a hydrogen bond (e.g., the oxygen of the ether linkage or the nitrogen of the aniline group).

Hydrogen Bond Donors (HBD) : Atoms or groups that can donate a hydrogen bond (e.g., the amine group).

Hydrophobic (Hy) / Aromatic (RA) features : Non-polar groups or aromatic rings that can engage in hydrophobic or π-stacking interactions (e.g., the difluorophenoxy and aniline rings). nih.govresearchgate.net

Positive/Negative Ionizable features : Groups that are likely to be charged at physiological pH.

The table below illustrates a hypothetical pharmacophore model derived from this compound and its analogs.

| Pharmacophore Feature | Potential Structural Moiety | Type of Interaction |

| Aromatic Ring (RA1) | 2,4-Difluorophenyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen | Hydrogen bonding |

| Hydrogen Bond Donor (HBD) | Aniline -NH2 group | Hydrogen bonding |

| Aromatic Ring (RA2) | Aniline phenyl ring | π-π stacking, hydrophobic interactions |

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases to identify new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active. dovepress.comfrontiersin.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iqthesciencein.org It is widely used to understand the interaction between a ligand, such as this compound, and its target protein at the molecular level. ijcce.ac.irijcce.ac.ir

Molecular docking simulations place the ligand into the binding site of a target protein and evaluate the binding geometry. The primary goal is to identify the most plausible binding mode, or "pose," of the ligand within the receptor's active site. researchgate.netnih.gov This process reveals crucial information about how the ligand is oriented and which specific interactions stabilize the complex.

Following the docking simulation, the interactions between the ligand and the protein are analyzed in detail. These interactions can be translated into a "fingerprint," a binary or numerical string that represents the presence or absence of specific interactions with each amino acid residue in the binding site. nih.gov This provides a concise and systematic way to compare the binding modes of different ligands. mdpi.com

Types of interactions typically analyzed and encoded in an interaction fingerprint are listed below. nih.govnih.gov

| Interaction Type | Description | Potential in this compound |

| Hydrogen Bonds | Formed between the ligand's H-bond donors/acceptors and receptor residues. | The aniline N-H group as a donor; the ether oxygen and fluorine atoms as acceptors. |

| Hydrophobic Contacts | Non-polar interactions between the ligand and hydrophobic residues. | The phenyl and difluorophenyl rings with non-polar amino acid side chains. |

| π-π Stacking | Stacking interactions between aromatic rings of the ligand and receptor. | Aromatic rings of the compound with residues like Phenylalanine, Tyrosine, or Tryptophan. |

| π-Cation Interactions | Interaction between an aromatic ring and a positively charged residue. | Aromatic rings with residues like Lysine or Arginine. |

| Halogen Bonds | Non-covalent interaction involving a halogen atom (Fluorine). | The fluorine atoms on the phenoxy ring with electron-rich atoms in the binding site. |

This detailed analysis of binding modes and interaction fingerprints is essential for understanding the structural basis of ligand activity and for guiding structure-based drug design efforts. nih.govosti.gov

A key output of molecular docking is the prediction of binding affinity, which is the strength of the interaction between the ligand and its target. researchgate.net This is typically quantified by a scoring function that calculates a score or binding energy, often expressed in kcal/mol. ijcce.ac.ir Lower binding energy values generally indicate a more stable protein-ligand complex and higher predicted affinity. researchgate.net

Various scoring functions and more advanced computational methods are used to estimate binding affinity:

Empirical Scoring Functions : These use a set of weighted energy terms to approximate the binding free energy.

Force-Field-Based Methods : These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy by combining molecular mechanics energy terms and solvation energies. nih.gov

Alchemical Free Energy Calculations : Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) provide more accurate but computationally intensive predictions of binding affinities. nih.govnih.gov

The results of these calculations allow for the ranking of different compounds based on their predicted affinity for a specific target. livecomsjournal.org The specificity of a compound can be assessed by docking it against multiple targets (anti-targets) and comparing the predicted binding affinities. A compound is considered specific if it shows a significantly higher affinity for the intended target over other proteins.

The table below shows hypothetical binding affinity data for this compound against a primary target and an off-target, illustrating how specificity is assessed.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| This compound | Target A | -8.5 | 0.5 µM |

| This compound | Off-Target B | -5.2 | 50 µM |

These computational assessments are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Mechanistic Research on Molecular Interactions and Biological Target Engagement

Investigations into Enzyme and Receptor Binding Mechanisms

The biological activity of any compound is predicated on its ability to bind to specific enzymes or receptors. The nature of this binding, whether it is to the primary active site or a secondary allosteric site, dictates the compound's functional effect. Research in this area for fluorinated aryl amines focuses on elucidating the precise interactions that govern binding affinity and efficacy.

Characterization of Binding Pockets and Critical Interacting Residues

The binding pocket of an enzyme or receptor is the specific region that a ligand interacts with. The characteristics of this pocket, including its size, shape, and the physicochemical properties of its constituent amino acid residues, determine ligand specificity. For a molecule like 2-(2,4-Difluorophenoxy)aniline, the binding would be governed by a combination of interactions involving its distinct functional groups: the aniline (B41778) amine group, the ether linkage, and the difluorinated phenyl ring.

While specific binding studies on this compound are not extensively detailed in publicly available literature, the potential interactions can be inferred from its structure. The amine group can act as a hydrogen bond donor, while the ether oxygen and fluorine atoms can act as hydrogen bond acceptors. The aromatic rings are capable of engaging in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. Saturation mutagenesis of substrate-binding pocket residues in enzymes like aniline dioxygenase has been used to probe the molecular determinants of substrate specificity for aniline compounds. nih.gov

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Aniline (NH₂) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor), Salt Bridge |

| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| Ether (-O-) | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) |

| Fluorine (-F) | Backbone Amides, Polar Residues | Weak Hydrogen Bond, Dipole-Dipole |

| Aromatic C-H | Various | C-H···π Interactions |

Understanding Allosteric and Orthosteric Modulatory Principles

Ligands can interact with receptors at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand. wikipedia.org Compounds that bind here are known as orthosteric ligands and can be agonists or antagonists. In contrast, allosteric sites are topographically distinct from the orthosteric site. nih.gov Ligands binding to these sites are called allosteric modulators and they function by inducing a conformational change in the receptor, which in turn alters the binding or efficacy of the orthosteric ligand. wikipedia.org

Allosteric modulators offer several advantages in drug design, including higher subtype selectivity, as allosteric sites are often less conserved than orthosteric sites across a receptor family. nih.govrsc.org They can be classified as:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist. nih.gov

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist. nih.gov

Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's function but can block other modulators from binding. nih.gov

The effects of an allosteric modulator are typically saturable, meaning they have a ceiling effect, which can improve the safety profile of a drug. rsc.org While there is no specific data classifying this compound as either an orthosteric or allosteric modulator, its structural features are common in molecules designed to target both types of sites in various receptor systems.

Table 2: Comparison of Orthosteric and Allosteric Ligands

| Feature | Orthosteric Ligands | Allosteric Modulators |

| Binding Site | Primary, endogenous ligand site | Secondary, topographically distinct site |

| Selectivity | Often lower due to conserved binding sites | Potentially higher due to less conserved sites |

| Mode of Action | Direct competition with endogenous ligand | Conformational change of the receptor |

| Functional Effect | Activation (agonist) or blockade (antagonist) | Modulation (potentiation or inhibition) of endogenous ligand effect |

| "Ceiling" Effect | Generally absent | Present, leading to a potentially better safety profile |

Molecular Basis of Biochemical Pathway Modulation

The interaction of a compound with its molecular target can initiate a cascade of downstream events, leading to the modulation of entire biochemical pathways. Small molecules can alter cellular signaling by inhibiting key enzymes, activating or blocking receptors, or interfering with protein-protein interactions. For instance, allosteric modulation of G protein-coupled receptors (GPCRs) or kinases can fine-tune signaling pathways involved in conditions ranging from inflammation to cancer. nih.govacs.org The specific pathways modulated by this compound would depend entirely on its specific biological targets, which have not been fully elucidated in available research.

Structure-Mechanism Relationships for Fluorinated Aryl Amines

The chemical structure of a molecule is intrinsically linked to its biological mechanism. For fluorinated aryl amines, the number and position of fluorine atoms, combined with the electronic properties of the aniline moiety, create a unique profile of reactivity and intermolecular interactions.

Regioselectivity of Biotransformation Pathways in Related Anilines

The metabolism of fluorinated anilines is a critical factor in their biological activity and potential toxicity. Biotransformation is often mediated by cytochrome P-450 enzymes. Studies on fluoroanilines have revealed distinct metabolic pathways that are dependent on the position of the fluorine substituent. nih.gov

For aniline derivatives that have a fluorine atom at the para position, cytochrome P-450 dependent monooxygenation can lead to the direct formation of a reactive benzoquinoneimine intermediate and the release of a fluoride (B91410) anion. nih.gov This pathway represents a bioactivation process, as the resulting quinoneimine is highly reactive. In the presence of reducing agents like NADPH, this intermediate can be chemically reduced to the corresponding 4-hydroxyaniline, which can then be conjugated (e.g., sulfated or glucuronidated) and excreted. nih.gov In contrast, monooxygenation at a non-fluorinated para position typically proceeds through the formation of a more stable para-hydroxylated derivative. nih.gov The reactivity of the quinoneimine intermediates tends to increase with a higher number of fluorine substituents. nih.gov

Table 3: Biotransformation Pathways for Fluorinated Anilines

| Position of P-450 Attack | Substituent at Position | Primary Metabolite(s) | Biological Implication |

| para (fluorinated) | Fluorine | Reactive Benzoquinoneimine + F⁻ | Direct bioactivation |

| para (non-fluorinated) | Hydrogen | para-Hydroxylated derivative | Standard metabolic hydroxylation |

| - | - | Reduced hydroxyaniline (from quinoneimine) | Detoxification pathway |

Impact of Fluorine Substitution on Molecular Recognition

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties and its interaction with biological targets. nih.gov Fluorine is the most electronegative element, yet it is small in size (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group. nih.govucsb.edu

The key impacts of fluorine substitution include:

Modulation of Basicity: Fluorine atoms are strongly electron-withdrawing, which can significantly decrease the basicity (pKa) of nearby functional groups, such as the amine in an aniline derivative. This can alter the ionization state of the molecule at physiological pH and affect its ability to form salt bridges. nih.gov

Altered Hydrogen Bonding: While the highly polarized C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in weak hydrogen bonds and other dipole-mediated interactions, especially in the absence of stronger acceptors. nih.govbohrium.com Fluorination can also influence the hydrogen-bonding capacity of adjacent functional groups. bohrium.com

Conformational Effects: The introduction of fluorine can influence the conformational preferences of a molecule, which can pre-organize it for a better fit within a binding site.

Metabolic Stability: The C-F bond is very strong, and replacing a metabolically labile C-H bond with C-F can block metabolic oxidation at that position, thereby increasing the compound's half-life.

These properties make fluorine a valuable tool in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govucsb.edu

Table 4: Effects of Fluorine Substitution on Molecular Properties and Interactions

| Property | Effect of Fluorine Substitution | Consequence for Biological Interaction |

| Acidity/Basicity | Decreases basicity of nearby amines | Alters ionization state and potential for ionic bonds |

| Lipophilicity | Generally increases | Enhances binding to hydrophobic pockets; affects permeability |

| Hydrogen Bonding | Acts as a weak H-bond acceptor | Can form weak interactions; modulates water networks in binding sites |

| Metabolic Stability | Blocks sites of oxidation | Increases metabolic half-life |

| Conformation | Can induce specific rotamer populations | May "pre-organize" the ligand for optimal binding |

Biophysical Characterization of Protein-Ligand Interactions (e.g., X-ray Co-crystallography, NMR Spectroscopy)

A comprehensive search of scientific literature and protein data banks did not yield specific studies detailing the biophysical characterization of this compound bound to a biological target through methods such as X-ray co-crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of the spatial arrangement of atoms within a protein-ligand complex. nih.govspringernature.com This method allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern the binding of a ligand to its protein target. nih.govspringernature.com The process typically involves co-crystallizing the protein with the ligand or soaking the ligand into pre-existing protein crystals. springernature.com Subsequent diffraction of X-rays by the crystal lattice allows for the generation of an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined.

NMR spectroscopy, on the other hand, is a versatile technique for studying protein-ligand interactions in solution, offering insights into the dynamics of these interactions. nih.gov For fluorine-containing compounds like this compound, ¹⁹F NMR spectroscopy can be a particularly effective tool. nih.gov This method can be used to probe changes in the chemical environment of the fluorine atoms upon binding to a protein, providing information on the binding affinity, kinetics, and the conformational changes that may occur in both the ligand and the protein. nih.gov Ligand-observed NMR experiments are generally rapid and require less protein compared to protein-observed methods, making them suitable for screening and characterizing small molecule binders. nih.gov

While these techniques are standard in drug discovery and molecular biology for elucidating the binding mechanisms of small molecules, specific experimental data for this compound is not publicly available at this time. Such studies would be invaluable in understanding its molecular basis of action and for guiding the rational design of more potent and selective derivatives.

Future Research Directions and Unexplored Avenues for 2 2,4 Difluorophenoxy Aniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diaryl ethers, including 2-(2,4-Difluorophenoxy)aniline, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing this compound and its analogues lies in the development of novel and sustainable methodologies that adhere to the principles of green chemistry.

Current research in organic synthesis is increasingly focused on environmentally benign processes. For the synthesis of diaryl ethers, this includes the exploration of metal-free arylation reactions, the use of water as a solvent, and the development of highly efficient catalytic systems. These approaches aim to reduce reliance on harsh reaction conditions, toxic reagents, and heavy metal catalysts.

Future synthetic strategies for this compound could involve:

Enzyme-catalyzed synthesis: Utilizing enzymes to catalyze the formation of the ether linkage could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Photoredox catalysis: The use of visible light to drive the synthesis would represent a significant advancement in sustainable chemistry, minimizing energy consumption and waste.

Flow chemistry: Continuous flow reactors can offer improved reaction control, higher yields, and safer handling of reagents, making the synthesis more efficient and scalable.

A comparative overview of potential sustainable synthetic routes is presented in the table below.

| Synthetic Method | Catalyst/Reagent | Solvent | Key Advantages |

| Metal-Free Arylation | Diaryliodonium salts | Water | Avoids heavy metal contamination, environmentally friendly solvent. |

| Copper-Catalyzed Cross-Coupling | Copper nanoparticles | DMF, Water | Economical, effective, and can be performed under mild conditions. |

| Microwave-Assisted Synthesis | Base (e.g., K2CO3) | DMSO | Rapid reaction times, often leading to higher yields. |

| Chemoenzymatic Synthesis | Lipase, Protease | Organic or aqueous media | High selectivity, mild reaction conditions. |

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel molecules with specific desired properties is a cornerstone of modern chemical research. Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools that can be leveraged to predict the behavior of this compound and its derivatives before their synthesis.

Computational studies can provide valuable insights into:

Molecular structure and conformation: Understanding the three-dimensional arrangement of atoms is crucial for predicting how the molecule will interact with biological targets or other molecules.

Electronic properties: DFT calculations can determine the distribution of electrons within the molecule, which influences its reactivity and photophysical properties. For instance, the HOMO-LUMO energy gap can be calculated to predict its electronic excitation properties.

Interaction with biological targets: Molecular docking and MD simulations can be used to model the binding of this compound derivatives to specific proteins, aiding in the design of new drugs.

A study on the related compound 2,4-difluoroaniline (B146603) using DFT has shown that the molecule is chemically stable with a high chemical hardness. acs.org Such computational analyses for this compound would provide a theoretical foundation for its application in various fields.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique combination of a fluorinated aromatic ring and a reactive aniline (B41778) group suggests that this compound could find applications in a variety of interdisciplinary fields beyond its potential use as a synthetic intermediate.

Materials Science: The presence of fluorine atoms can impart desirable properties to polymers, such as high thermal stability, chemical resistance, and low dielectric constants. Fluorinated poly(aryl ether)s are being investigated for their use in microelectronics and as high-performance materials. chemimpex.comnih.govresearchgate.net Future research could explore the incorporation of this compound as a monomer in the synthesis of novel polymers with tailored properties for applications in electronics, aerospace, and coatings.

Medicinal Chemistry: The diaryl ether motif is a common feature in many biologically active compounds. The specific substitution pattern of this compound could lead to the discovery of new therapeutic agents. For example, related biphenyl (B1667301) compounds have shown anti-inflammatory and immunomodulatory effects. google.com Rational design and synthesis of derivatives could lead to new drug candidates for a range of diseases.

Agrochemicals: The aniline moiety is a key component of many herbicides and pesticides. chemimpex.com The difluorophenoxy group could enhance the efficacy or alter the selectivity of new agrochemical compounds derived from this scaffold.

Systematic Investigation of Analogues with Tunable Electronic and Steric Properties

A systematic investigation of analogues of this compound, where the electronic and steric properties are methodically varied, is a crucial step in understanding its structure-activity and structure-property relationships. By introducing different substituent groups on either of the aromatic rings, it is possible to fine-tune the molecule's characteristics for specific applications.

The electronic properties of aniline and its derivatives are known to be significantly influenced by the nature and position of substituents on the aromatic ring. acs.org Electron-donating groups can increase the electron density of the ring system, while electron-withdrawing groups have the opposite effect. These changes can impact the molecule's reactivity, basicity, and its ability to engage in intermolecular interactions.

The steric properties, or the spatial arrangement of atoms, also play a critical role. Bulky substituents can hinder the approach of reactants or prevent the molecule from adopting a specific conformation required for biological activity.

Future research in this area should focus on:

Synthesis of a library of analogues: A diverse set of derivatives with varying electronic and steric profiles should be synthesized.

Comprehensive characterization: Each analogue should be thoroughly characterized to determine its physicochemical properties.

Structure-activity/property relationship studies: By correlating the structural modifications with the observed changes in activity or properties, a predictive model can be developed to guide the design of future generations of compounds based on the this compound scaffold.

The table below outlines a potential strategy for the systematic investigation of analogues.

| Position of Substitution | Type of Substituent | Expected Effect on Properties |

| Aniline Ring (ortho, meta, para to amine) | Electron-donating (e.g., -CH3, -OCH3) | Increased basicity of the amine, altered reactivity. |

| Aniline Ring (ortho, meta, para to amine) | Electron-withdrawing (e.g., -NO2, -CN) | Decreased basicity of the amine, altered electronic properties. |

| Phenoxy Ring | Bulky alkyl groups | Increased steric hindrance, potential for altered binding conformations. |

| Phenoxy Ring | Halogens (Cl, Br, I) | Modified lipophilicity and electronic properties. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and solutions to challenges in medicine, materials science, and beyond.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2,4-difluorophenoxy)aniline, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) between 2,4-difluorophenol and a nitroaniline derivative. For example, in analogous compounds (e.g., 2-(4-fluorophenyl)aniline), the nitro group is reduced to an amine post-substitution . Key conditions include:

- Base selection : Potassium carbonate or NaOH in polar aprotic solvents (e.g., DMF) facilitates deprotonation of the phenol.

- Temperature : Reflux (~100–120°C) ensures sufficient activation energy for NAS.

- Reduction step : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to nitro precursor) and inert atmospheres to prevent oxidation .

Advanced: How can computational modeling predict substituent effects on the reactivity of this compound in cross-coupling reactions?

Answer:

Density functional theory (DFT) calculations assess electronic effects of the 2,4-difluorophenoxy group. For instance:

- Electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings.

- Steric maps generated via molecular docking (e.g., using PubChem’s 3D conformers) predict steric hindrance at the ortho position, guiding catalyst selection (e.g., bulky Pd-phosphine complexes) .

Case studies on similar compounds show a 15–20% increase in coupling efficiency when modeling informs catalyst design .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C/¹⁹F) : Confirms substitution patterns (e.g., ¹⁹F NMR distinguishes para/ortho fluorine signals).

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ = 235.21 g/mol) .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles between the phenoxy and aniline groups .

Advanced: How do conflicting spectral data (e.g., NMR splitting patterns) arise in fluorinated anilines, and how can they be resolved?

Answer:

Fluorine’s strong spin-spin coupling (³J~20 Hz) causes complex splitting in ¹H NMR. For example:

- Overlapping signals in this compound can be deconvoluted using 2D techniques (e.g., COSY, HSQC) .

- Variable-temperature NMR reduces dynamic effects (e.g., rotational barriers around the C–O bond) .

Referencing PubChem’s spectral libraries (e.g., InChIKey: OIRYNNTWJJMYNB-UHFFFAOYSA-N) ensures alignment with known data .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors (e.g., compounds targeting EGFR mutations) .

- Materials science : Serves as a monomer for fluorinated polymers with enhanced thermal stability .

- Biochemical probes : Modifies peptide backbones to study fluorine’s impact on protein binding .

Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of derivatives?

Answer:

- Fluorine scanning : Systematic replacement of H with F at key positions (e.g., para vs. ortho) modulates lipophilicity (logP) and metabolic stability .

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) to correlate substituent effects (e.g., EDG/EWG groups) with potency .

A 2024 study on analogous sulfonamide derivatives showed a 50% increase in activity with trifluoromethyl substitution .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- Waste disposal : Segregate halogenated waste for incineration (per EPA guidelines) .

Advanced: How can in silico toxicity models predict the environmental impact of fluorinated aniline derivatives?

Answer:

- QSAR models : Train on datasets (e.g., ECOTOX) to predict aquatic toxicity (LC₅₀ for Daphnia magna).

- Metabolic pathway prediction : Tools like Meteor (Lhasa Ltd.) simulate degradation products, flagging persistent or bioaccumulative metabolites .

Basic: How does the fluorine substitution pattern influence the compound’s stability under acidic conditions?

Answer:

- Electron-withdrawing fluorine stabilizes the phenoxy group against hydrolysis. At pH < 3, degradation rates decrease by 40% compared to non-fluorinated analogs .

- Accelerated stability studies (40°C/75% RH for 6 months) confirm shelf life >2 years when stored in amber glass .

Advanced: What mechanistic insights explain regioselective electrophilic substitution in derivatives?

Answer:

- DFT-calculated Fukui indices identify nucleophilic hotspots (e.g., C-5 position) for electrophilic attack.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor para substitution by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products